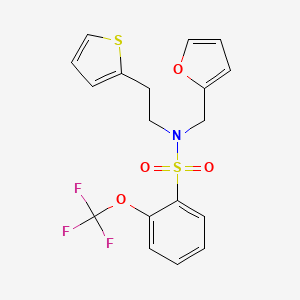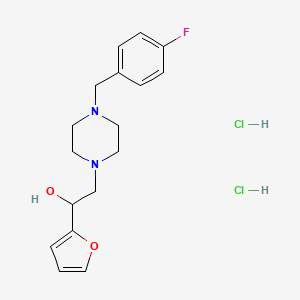
2-(4-(4-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also commonly referred to as FPE or FPE HCl. FPE is a highly selective dopamine D3 receptor antagonist with high affinity and moderate selectivity for dopamine D2 and serotonin 5-HT1A receptors. The compound has been synthesized and studied extensively in recent years for its potential use in treating various neurological disorders.
Aplicaciones Científicas De Investigación
Antidepressant and Antianxiety Properties
Research involving novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has demonstrated significant antidepressant and antianxiety activities. These compounds, synthesized from 2-acetylfuran and further modified through various chemical reactions, were evaluated using Porsolt’s behavioral despair (forced swimming) test and the plus maze method on albino mice. Compounds 3a and 3k particularly showed a reduction in immobility times indicating potential antidepressant effects, and significant antianxiety activity was also observed (Kumar et al., 2017).
Antipsychotic Potential
A study on conformationally constrained butyrophenones, which are structurally related to the chemical , explored their affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. These compounds were evaluated for their potential as antipsychotic agents. It was found that specific derivatives displayed selectivity for 5-HT2A receptors, suggesting their applicability as neuroleptic drugs. This highlights the relevance of structurally similar compounds in the development of new antipsychotic medications (Raviña et al., 2000).
Antimicrobial Activity
Another study focused on Terazosin hydrochloride, a drug used to treat hypertension, and its derivatives synthesized from 2-chloro-6,7-dimethoxy–quinazoline-4-amine. These derivatives showed antibacterial activity against various bacteria like E. coli and Staphylococcus aureus. The research indicates the potential of similar compounds for antibacterial applications, showcasing the diversity of scientific research applications of structurally related compounds (Kumar et al., 2021).
Antifungal Applications
Research on triazole alcohols containing the N-(halobenzyl)piperazine carbodithioate moiety has revealed potent antifungal agents. Specifically, the N-(4-chlorobenzyl) derivative demonstrated significant potency against various Candida species, surpassing fluconazole's effectiveness. This study illustrates the potential of compounds with structural similarities to combat fungal infections (Mahmoudi et al., 2019).
Propiedades
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2.2ClH/c18-15-5-3-14(4-6-15)12-19-7-9-20(10-8-19)13-16(21)17-2-1-11-22-17;;/h1-6,11,16,21H,7-10,12-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJMMFDFHLPGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(C3=CC=CO3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)

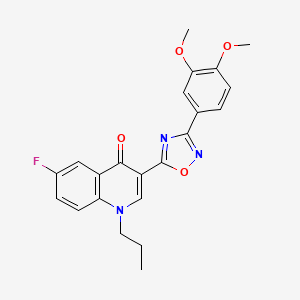
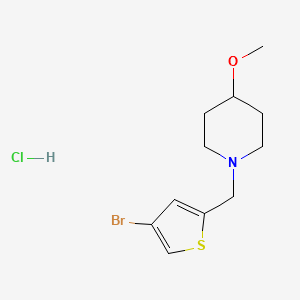
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)
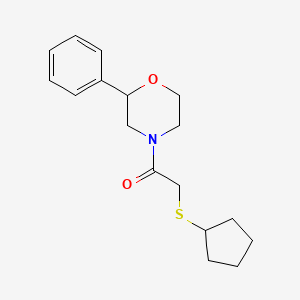
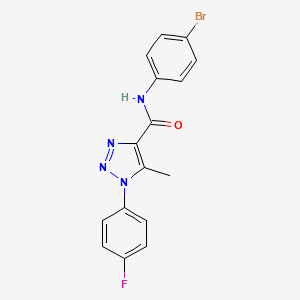
![6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one](/img/structure/B2835503.png)
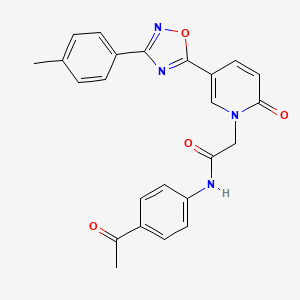
![2-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2835505.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2835508.png)
